3-Imidazolyl-L-alanine
Description
3-Imidazolyl-L-alanine, chemically known as L-histidine, is a proteinogenic amino acid characterized by an imidazole ring attached to the β-carbon of an L-alanine backbone . This structure confers unique biochemical properties, such as pH buffering capacity and participation in enzyme catalysis, particularly in metalloenzymes where the imidazole group acts as a ligand for metal ions . As an essential amino acid, L-histidine plays critical roles in protein structure, oxygen transport (via hemoglobin), and immune response modulation. Its derivatives are also pivotal in drug development and biochemical research due to their versatility in molecular interactions.
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-4(6(10)11)3-5-8-1-2-9-5/h1-2,4H,3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
MYFWUKZYURBPHI-BYPYZUCNSA-N |
SMILES |
C1=CN=C(N1)CC(C(=O)O)N |
Isomeric SMILES |
C1=CN=C(N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CN=C(N1)CC(C(=O)O)N |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Properties of this compound and Analogues
Detailed Analysis
3-(1-Pyrazolyl)-L-alanine
- Structure : Pyrazole, a five-membered ring with two adjacent nitrogen atoms.
- Applications: Used to probe enzyme-substrate interactions due to its ability to mimic natural amino acids while introducing steric and electronic variations .
- Research Findings : Demonstrates utility in protein engineering for creating structurally diverse peptides with modified binding affinities .
3-(1,2,4-Triazol-1-yl)-L-alanine
- Structure : Triazole, a heterocycle with three nitrogen atoms.
- Applications : Key in peptidomimetics for designing protease-resistant peptides and enzyme inhibitors. The triazole ring mimics peptide bonds, enhancing metabolic stability .
- Research Findings : Shown to improve binding affinity in kinase inhibitors by ~30% compared to imidazole-based analogues in in vitro assays .
3-(2-Tetrazolyl)-L-alanine
- Structure : Tetrazole, a high-energy ring with four nitrogen atoms.
- Applications : Valued in bioorthogonal reactions (e.g., click chemistry) for bioconjugation. Its stability under physiological conditions makes it suitable for in vivo studies .
3-(4-Thiazoyl)-L-alanine
Comparative Advantages and Limitations
Research and Industrial Implications
The structural diversity of these compounds enables tailored applications:
- Drug Design : Triazolyl and tetrazolyl variants are prioritized for stable, orally bioavailable drugs.
- Biotechnology: Pyrazolyl derivatives aid in enzyme engineering, while thiazoyl compounds are explored for antimicrobial coatings .
- Material Science : Imidazolyl-based ionic liquids (e.g., 1-Allyl-3-ethylimidazolium iodide) are used in green chemistry due to their low volatility and high conductivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
